2,3-Difluoro-6-hydroxybenzoic acid

Descripción general

Descripción

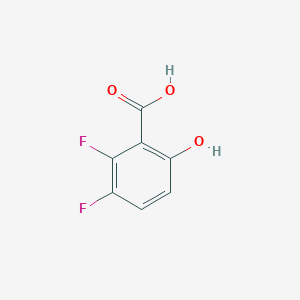

2,3-Difluoro-6-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4F2O3 . It has an average mass of 174.102 Da and a monoisotopic mass of 174.012848 Da . It is also known by other names such as 5,6-Difluorosalicylic acid and 2-Carboxy-3,4-difluorophenol .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with two fluorine atoms and one hydroxyl group attached . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound: the two fluorine atoms are on the 2nd and 3rd carbons, and the hydroxyl group is on the 6th carbon .Physical And Chemical Properties Analysis

This compound is a white to yellow powder or crystal . It has a molecular weight of 174.1 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Aplicaciones Científicas De Investigación

Synthesis of Antimicrobial Agents

2,3-Difluoro-6-hydroxybenzoic acid can be used as an intermediate in synthesizing antimicrobial agents. For instance, a practical synthesis method was developed for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in creating antimicrobial 3-quinolinecarboxylic acid drugs (Zhang et al., 2020).

Corrosion Inhibition

3-Hydroxybenzoic acid derivatives, including this compound, can act as corrosion inhibitors. For example, 3-Hydroxybenzoic acid was studied for its potential as a corrosion inhibitor for AISI 316L stainless steel in environmentally friendly aqueous pickling solutions (Narváez et al., 2005).

Conformational Study in Solutions

2,4,6-Trihydroxybenzoic acid, the carboxylic acid of phloroglucinol, closely related to this compound, was analyzed for its conformational behavior in solutions. The study provided insights into the structural behavior of similar compounds in different environments (Mammino & Kabanda, 2010).

Regioexhaustive Functionalization

Research on the functionalization of difluorophenols, closely related to this compound, has demonstrated the potential for regioexhaustive functionalization, creating a variety of difluorinated hydroxybenzoic acids. This approach showcases the versatility in synthesizing diverse chemical compounds (Marzi et al., 2004).

Absorbent Material Development

p-Hydroxybenzoic acid, a structural analogue of this compound, has been used as a template for self-assembly in the development of absorbent materials for volatile organics. This application underscores the potential of hydroxybenzoic acid derivatives in material science (Feng et al., 2011).

Kinetics of Enzymatic Hydroxylation

The kinetics and mechanisms of enzymes like 3-Hydroxybenzoate 6-hydroxylase, which catalyze hydroxylation reactions similar to those involving this compound, have been studied. These insights are crucial for understanding enzyme-catalyzed transformations in pharmaceutical and biochemical applications (Sucharitakul et al., 2013).

Photodegradation Studies

Studies on the photodegradation of compounds like parabens and hydroxybenzoic acids provide valuable information on the environmental fate and breakdown of these chemicals, relevant for assessing the environmental impact of this compound and its derivatives (Gmurek et al., 2015).

Safety and Hazards

According to its Safety Data Sheet, 2,3-Difluoro-6-hydroxybenzoic acid may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing in mist, gas or vapors, and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Mecanismo De Acción

Target of Action

Similar compounds like 2,3-dihydroxybenzoic acid have been found to interact with targets such as 2,3-dihydroxybenzoate-amp ligase and neutrophil gelatinase-associated lipocalin .

Mode of Action

It’s worth noting that the compound might interact with its targets in a manner similar to its analogs, leading to changes at the molecular level .

Result of Action

Based on its potential targets, it can be inferred that the compound might have significant effects at the cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Difluoro-6-hydroxybenzoic acid. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets .

Análisis Bioquímico

Biochemical Properties

2,3-Difluoro-6-hydroxybenzoic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The hydroxyl group in its structure allows it to form hydrogen bonds, while the fluorine atoms can participate in unique interactions due to their high electronegativity. This compound has been shown to interact with enzymes such as decarboxylases, which are involved in the removal of carboxyl groups from organic acids. These interactions can influence the enzyme’s activity and stability, making this compound a valuable tool in studying enzyme mechanisms .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases, which are enzymes that play a key role in signal transduction pathways. By affecting these pathways, this compound can alter cellular responses to external stimuli, potentially leading to changes in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, it can inhibit the activity of certain decarboxylases by binding to their active sites, preventing the substrate from accessing the catalytic residues. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found that this compound is relatively stable under inert atmosphere and room temperature conditions. Prolonged exposure to light or air can lead to its degradation, which may affect its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish over time as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, it can become toxic, leading to adverse effects such as tissue damage or organ dysfunction. Studies have identified threshold doses beyond which the compound’s toxicity becomes apparent, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which are responsible for the oxidation of organic compounds. The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with other biomolecules. These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and once inside, it can bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound can influence its activity and efficacy in biochemical assays .

Propiedades

IUPAC Name |

2,3-difluoro-6-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQZVFHVBKZXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650398 | |

| Record name | 2,3-Difluoro-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

749230-47-5 | |

| Record name | 2,3-Difluoro-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Difluoro-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide](/img/structure/B1361686.png)

![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1361725.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1361732.png)

![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)